4-(4-fluorophenyl)-N-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxamide
Description
. This compound is a member of the benzamide family and contains a fluorine atom, a tetrazole ring, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-pyridin-4-yl-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O/c15-10-3-1-9(2-4-10)12-13(19-20-18-12)14(21)17-11-5-7-16-8-6-11/h1-8H,(H,16,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPKEJXHOPBHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2C(=O)NC3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Fluoro-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide involves several steps. One common method includes the reaction of 3-fluorobenzoyl chloride with 3-(2H-tetrazol-5-yl)aniline in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance production rates and consistency.
Chemical Reactions Analysis
3-Fluoro-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using or , leading to the formation of reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include or .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
3-Fluoro-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases or proteases , which are crucial for cell signaling and metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Fluoro-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide: can be compared with other similar compounds, such as:
3-Fluoro-N-phenylbenzamide: Lacks the tetrazole ring, making it less versatile in certain applications.
N-[3-(2H-tetrazol-5-yl)phenyl]benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-Fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide: Similar structure but with different positioning of the tetrazole ring, leading to variations in chemical and biological properties.
The uniqueness of 3-Fluoro-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide lies in its combination of a fluorine atom and a tetrazole ring, which imparts distinct chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
